
Pht-lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pht-lys-OH, also known as phthaloyl-lysine, is a compound where the amino acid lysine is protected by a phthaloyl group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group of lysine. The phthaloyl group is stable under various conditions, making it a popular choice for protecting amino acids during complex synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthaloyl-lysine typically involves the reaction of lysine with phthalic anhydride. This reaction is carried out under dehydrative conditions, often at elevated temperatures. The phthalic anhydride reacts with the amino group of lysine to form the phthaloyl-protected lysine .
Industrial Production Methods
In industrial settings, the production of phthaloyl-lysine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where lysine and phthalic anhydride are combined under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Phthaloyl-lysine undergoes various chemical reactions, including:
Hydrolysis: The phthaloyl group can be removed under acidic or basic conditions to regenerate free lysine.
Substitution: The phthaloyl group can be substituted by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Using hydrochloric acid or trifluoroacetic acid to remove the phthaloyl group.
Basic Hydrolysis: Using sodium hydroxide or ammonia for deprotection.
Major Products Formed
The primary product formed from the hydrolysis of phthaloyl-lysine is free lysine. Other products depend on the specific substitution reactions carried out.
Applications De Recherche Scientifique
Phthaloyl-lysine is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected form of lysine, it is used in the synthesis of peptides to prevent unwanted side reactions.
Bioconjugation: Used in the preparation of peptide and protein conjugates for various biomedical applications.
Drug Delivery: Incorporated into peptide-based hydrogels for controlled drug release.
Mécanisme D'action
The primary function of phthaloyl-lysine is to protect the amino group of lysine during synthetic processes. The phthaloyl group is stable under various conditions, preventing unwanted reactions. Upon completion of the synthesis, the phthaloyl group can be removed to regenerate free lysine, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-lysine: Lysine protected by a benzyloxycarbonyl group.
Fmoc-lysine: Lysine protected by a fluorenylmethyloxycarbonyl group.
Boc-lysine: Lysine protected by a tert-butoxycarbonyl group.
Uniqueness
Phthaloyl-lysine is unique due to its stability under catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but it is not stable under basic conditions. This makes it particularly useful in synthetic processes where these conditions are required.
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(2S)-6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20)/t11-/m0/s1 |
Clé InChI |
SDRCIRRZUWHXAV-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCCN)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


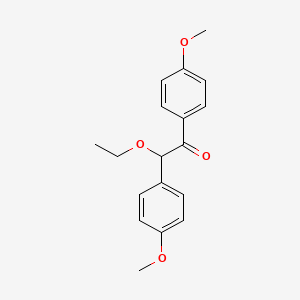
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)


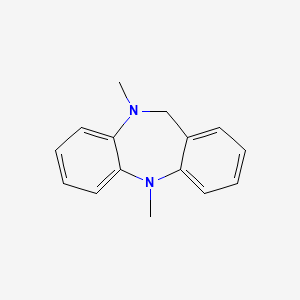

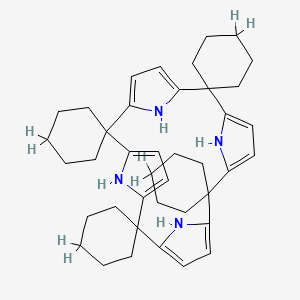
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

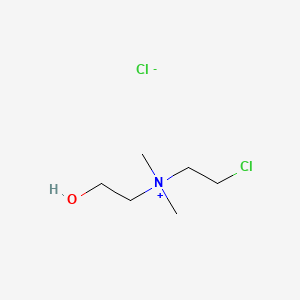
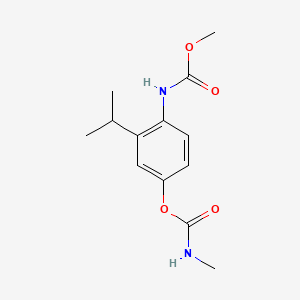

![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)
